5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
Description
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-8(2)20-14(21)13-6-5-12(22-13)10-7-9(15(17,18)19)3-4-11(10)16/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYYRWGGZNJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide typically involves multiple steps, starting with the preparation of the precursor compounds:
Step 1: Synthesize 2-chloro-5-(trifluoromethyl)phenylamine via halogenation and Friedel-Crafts reactions.
Step 2: React the phenylamine with isopropyl isocyanate to form the desired furan ring substitution.
Key conditions include:
Temperature control to optimize reaction yield.
Utilization of catalysts, such as Lewis acids, to facilitate specific steps.
Industrial Production Methods
Large-scale production of this compound might follow a similar synthetic pathway but with optimization for higher efficiency and purity. Techniques like continuous flow reactors could be employed to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents may alter the furan ring or the isopropyl side chain.
Reduction: Reduction reactions might target the phenyl ring substituents, particularly the chlorine and trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions could replace the chlorine atom or modify the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Depending on the reaction pathway, products might include derivatives with altered side chains or ring structures, offering new chemical entities with distinct properties.
Scientific Research Applications
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide finds applications in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe for studying biological pathways due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, particularly in agrochemicals and materials science.
Mechanism of Action
The exact mechanism of action for 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide varies depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing specific biological pathways. These interactions often hinge on the compound’s ability to modulate the activity of key proteins or interfere with metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Crop Protection Agents
The compound shares structural motifs with fluorinated agrochemicals described in and :
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Positioning: The target compound’s 2-chloro-5-CF₃ phenyl group differs from II.13.n’s 3-chloro-5-CF₃ configuration. Positional changes in chloro and CF₃ groups can alter steric and electronic interactions with biological targets, affecting potency and selectivity .
Amide Group Variations :
- The N-isopropyl group in the target compound contrasts with the N-cyclopropyl group in II.13.0. Cyclopropyl groups often increase metabolic stability, while isopropyl substituents may improve solubility or bioavailability .
- Saflufenacil’s sulfamide group introduces hydrogen-bonding capacity, a feature absent in the target compound but critical for its herbicidal efficacy .
Biological Activity
The compound 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide , also known as U-48800, is a synthetic derivative with potential biological activity. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14ClF3N2O
- Molecular Weight : 304.71 g/mol
- CAS Number : 1110782-41-6
The compound features a furan ring, a trifluoromethyl group, and a chloro-substituted phenyl moiety, which contribute to its unique biological profile.
Pharmacological Effects
Research indicates that U-48800 exhibits significant pharmacological activities, particularly in pain modulation and potential anti-cancer properties. Its mechanism of action primarily involves the modulation of opioid receptors and other signaling pathways.
Pain Modulation
U-48800 has been shown to act as a selective agonist at the kappa-opioid receptor (KOR). This interaction is crucial for its analgesic properties. Studies have demonstrated that compounds with similar structures exhibit varying degrees of KOR affinity, impacting their effectiveness in pain relief .
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer therapy. The presence of the trifluoromethyl group is believed to enhance its cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to U-48800 have shown promising results against colon carcinoma and other malignancies .
Structure-Activity Relationship (SAR)
The modification of the phenyl ring and the presence of electron-withdrawing groups like trifluoromethyl significantly influence the biological activity of U-48800. The following table summarizes some key SAR findings:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increases potency at KOR |
| Chloro substitution | Enhances binding affinity |
| Isopropyl group | Modulates lipophilicity and bioavailability |
Case Study 1: Analgesic Efficacy
In a study conducted on rodent models, U-48800 was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, suggesting effective KOR activation .
Case Study 2: Antitumor Potential
A separate study assessed the cytotoxic effects of U-48800 on various cancer cell lines, including HCT-15 (colon cancer) and A431 (skin cancer). The compound exhibited an IC50 value of less than 10 µM in these cell lines, indicating substantial anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
